Intravenous Potency Relative to Amrinone: Two-Fold Improvement in the Canine Model
In a head-to-head structural series evaluation, bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone) demonstrated approximately twice the intravenous potency of the reference PDE3 inhibitor amrinone in canine cardiac assays [1]. Bemarinone was identified as the most active analogue within the 2(1H)-quinazolinone series evaluated.
| Evidence Dimension | Intravenous inotropic potency |
|---|---|
| Target Compound Data | Approximately 2× potency |
| Comparator Or Baseline | Amrinone (baseline = 1×) |
| Quantified Difference | ~2-fold higher potency |
| Conditions | Canine model; evaluation of PDE-III inhibition and positive inotropic activity |
Why This Matters
For researchers requiring a PDE3 inhibitor with enhanced acute inotropic efficacy per unit dose relative to the class-defining amrinone scaffold, bemarinone offers a quantifiable advantage.
- [1] Bandurco VT, Schwender CF, Bell SC, Combs DW, Kanojia RM, Levine SD, et al. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. J Med Chem. 1987 Aug;30(8):1421-6. View Source
